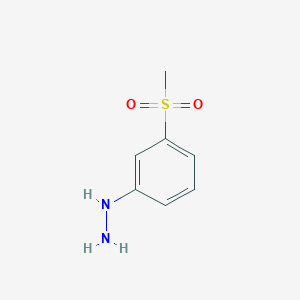

(3-Methanesulfonylphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPJJHUFWHTSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293482 | |

| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312303-93-8 | |

| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3 Methanesulfonylphenyl Hydrazine

Established Synthetic Pathways from Precursor Materials

The most common strategies for preparing (3-Methanesulfonylphenyl)hydrazine involve multi-step syntheses starting from commercially available aromatic compounds. These pathways typically conclude with the reduction of a nitrogen-containing functional group to form the hydrazine (B178648).

A widely utilized method for the synthesis of aryl hydrazines involves the reduction of the corresponding nitroaromatic compound. In this approach, 1-methanesulfonyl-3-nitrobenzene serves as the starting material. The nitro group (-NO₂) is reduced to the hydrazine group (-NHNH₂) using a suitable reducing agent. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a common reagent for this transformation, often in the presence of a catalyst to enhance reaction efficiency and selectivity. researchgate.netbeilstein-journals.org The reaction proceeds by a complex mechanism involving the stepwise reduction of the nitro group.

The general transformation can be represented as: Ar-NO₂ + Reducing Agent → Ar-NHNH₂

This method is advantageous due to the accessibility of nitroaromatic precursors, which are often readily synthesized via electrophilic aromatic nitration.

An alternative and highly effective route to this compound begins with 3-(methylsulfonyl)aniline. This pathway involves two key steps: diazotization followed by reduction. The aniline derivative is first treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid), to form the corresponding diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step.

The diazonium salt is then reduced to the target hydrazine. Common reducing agents for this step include sodium sulfite (B76179) (Na₂SO₃) or tin(II) chloride (SnCl₂). This process, known as the Fischer hydrazine synthesis, is a cornerstone in the preparation of aryl hydrazines. A patent describes the integration of diazotization and reduction into a continuous flow process, which can significantly reduce reaction times. patsnap.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and cost-effectiveness of synthesizing this compound, optimization of reaction parameters is crucial. Factors such as the choice of solvent, the catalytic system employed, and the physical conditions of the reaction can have a profound impact on the final yield and purity of the product.

Catalysts are fundamental to achieving high yields and selectivities in the synthesis of hydrazines. For the reduction of nitroaromatic precursors, various catalytic systems have been developed.

Metal-Based Catalysts : Group VIII metals, particularly palladium, platinum, and rhodium, are effective catalysts for the hydrogenation of nitro compounds. google.com Palladium supported on activated carbon (Pd/C) is a preferred catalyst due to its high activity and ease of recovery. google.com Iron oxide nanocrystals have also been reported as an efficient and cost-effective catalyst for the reduction of nitroarenes using hydrazine hydrate, especially in continuous-flow systems. beilstein-journals.org

Acid Catalysts : In reactions involving arylhydrazine derivatives, Lewis acid catalysts can be employed. For instance, a magnetically reusable solid acid catalyst, Fe₃O₄-MCM-41-SO₃H, has been used in cyclization reactions involving arylhydrazines, demonstrating the utility of advanced catalytic materials in related transformations. researchgate.net

| Catalyst System | Precursor Type | Role of Catalyst | Reference |

| Palladium on Carbon (Pd/C) | Nitroaromatic | Facilitates catalytic hydrogenation of the nitro group. | google.com |

| Iron Oxide Nanocrystals | Nitroaromatic | Catalyzes the reduction of the nitro group by hydrazine. | beilstein-journals.org |

| Fe₃O₄-MCM-41-SO₃H | Arylhydrazine | Acts as a reusable Lewis acid in subsequent reactions. | researchgate.net |

Studies on related hydrazine syntheses have shown that the hydrolysis reaction to form hydrazine hydrate is endothermic, and the equilibrium constant increases with temperature, favoring product formation at higher temperatures. researchgate.net The optimal temperature for a given synthesis is therefore a balance between achieving a practical reaction rate and minimizing the degradation of reactants and products. Pressure is typically less of a controlling factor in liquid-phase reactions unless gaseous reagents like hydrogen are used for catalytic hydrogenation, in which case higher pressures can increase the rate of reaction.

| Parameter | General Influence | Notes | Reference |

| Temperature | Increases reaction rate. | Optimal temperature balances rate and selectivity. High temperatures can lead to side products. | beilstein-journals.orgresearchgate.net |

| Pressure | Significant for gas-phase reactants (e.g., H₂). | Higher pressure increases the concentration of gaseous reactants, accelerating the reaction. | researchgate.net |

Scalability and Industrial Feasibility of Synthesis Protocols for this compound

The industrial production of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, necessitates synthetic protocols that are not only efficient and high-yielding but also scalable, safe, and economically viable. The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including reaction heat management, mass transfer limitations, reagent handling, and process control. Therefore, the choice of a synthetic route and its subsequent optimization are critical for ensuring a commercially feasible process.

The most common and industrially adaptable method for the preparation of substituted phenylhydrazines, including the methanesulfonyl analogue, involves a three-step sequence starting from the corresponding aniline derivative. This process typically includes:

Diazotization of the aromatic amine.

Reduction of the resulting diazonium salt.

Acid-catalyzed hydrolysis (acidolysis) to yield the final phenylhydrazine (B124118) salt.

Recent advancements in chemical engineering, particularly the development of continuous flow reactor technology, have significantly improved the scalability and safety of this synthetic sequence.

Transition from Batch to Continuous Flow Synthesis

Traditionally, the synthesis of phenylhydrazine derivatives has been carried out using batch reactors. However, this approach has several inherent drawbacks, especially concerning safety and efficiency. The diazotization step, in particular, is highly exothermic and involves the use of thermally unstable diazonium salts, which can pose a significant explosion risk in large-scale batch production.

Continuous flow synthesis offers a compelling solution to these challenges. By carrying out the reaction in a continuous stream through a reactor with a small internal volume, several advantages are realized:

Enhanced Safety: The small reaction volume at any given time minimizes the accumulation of hazardous intermediates like diazonium salts, significantly reducing the risk of thermal runaway and explosions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for precise and efficient temperature control, which is crucial for the exothermic diazotization and reduction steps.

Increased Efficiency and Purity: Continuous processes often lead to shorter reaction times, higher yields, and improved product purity due to better control over reaction parameters and reduced side reactions. patsnap.com

Automation and Process Control: Continuous flow systems are more amenable to automation, allowing for precise control of reagent addition, reaction time, and temperature, leading to consistent product quality.

A patented continuous flow process for the synthesis of phenylhydrazine and its substituted derivatives integrates the three key steps—diazotization, reduction, and acidolysis—into a single, continuous operation. patsnap.com This integrated approach can reduce the total reaction time to 20 minutes or less, a significant improvement over traditional batch processes that can take several hours. patsnap.com

A Representative Scalable Synthesis Protocol

A plausible and scalable synthetic route to this compound hydrochloride is outlined below, adapted from general procedures for substituted phenylhydrazines and optimized for a continuous flow process.

Step 1: Diazotization of 3-Methanesulfonylaniline

In a continuous flow setup, a cooled solution of 3-Methanesulfonylaniline in an acidic medium (e.g., hydrochloric acid) is continuously mixed with a stream of an aqueous solution of a diazotizing agent, typically sodium nitrite. The reaction is highly exothermic and is maintained at a low temperature (0-5 °C) within the reactor coil to ensure the stability of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The stream containing the freshly prepared diazonium salt is then immediately mixed with a pre-heated reducing agent solution. A common and cost-effective reducing agent for this transformation on an industrial scale is an aqueous solution of ammonium bisulfite. patsnap.com The temperature of this reduction step is carefully controlled within a specific range to ensure complete reaction and minimize the formation of byproducts.

Step 3: Acidolysis to this compound Hydrochloride

The output from the reduction step is then mixed with an acid (e.g., hydrochloric acid) in a final reactor zone to facilitate the hydrolysis of the intermediate sulfonate salt to the desired this compound hydrochloride. The product can then be isolated through crystallization and filtration.

The table below summarizes the key parameters for a conceptual continuous flow synthesis of this compound hydrochloride.

| Parameter | Value/Condition | Rationale for Scalability |

| Starting Material | 3-Methanesulfonylaniline | Readily available commercial product. |

| Diazotizing Agent | Sodium Nitrite | Inexpensive and effective. |

| Reducing Agent | Ammonium Bisulfite (20% aq. solution) patsnap.com | Cost-effective and suitable for large-scale use. |

| Acid | Hydrochloric Acid | Common and inexpensive industrial acid. |

| Reactor Type | Integrated Continuous Flow Reactor | Enhanced safety, efficiency, and control. patsnap.comgoogle.com |

| Diazotization Temp. | 0-5 °C | Ensures stability of the diazonium salt. |

| Reduction Temp. | Optimized for specific substrate | Precise temperature control is crucial for yield and purity. |

| Total Residence Time | ≤ 20 minutes patsnap.com | High throughput and increased productivity. |

Industrial Feasibility Considerations

The industrial feasibility of this process is underpinned by several key factors:

Raw Material Availability and Cost: The primary starting materials, 3-methanesulfonylaniline, sodium nitrite, ammonium bisulfite, and hydrochloric acid, are all readily available and relatively inexpensive bulk chemicals.

Process Safety: The adoption of a continuous flow process significantly mitigates the safety risks associated with the diazotization reaction, making the process more attractive for large-scale production.

Equipment and Infrastructure: While the initial investment in a continuous flow reactor setup may be higher than for traditional batch reactors, the long-term benefits of increased productivity, safety, and automation often justify the cost. Furthermore, a single integrated reactor can potentially be used for the production of various substituted phenylhydrazine derivatives, offering flexibility in manufacturing. patsnap.com

Environmental Considerations: Continuous processes can be designed to minimize waste generation and allow for more efficient solvent and reagent use, contributing to a more environmentally friendly manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonylphenyl Hydrazine

Nucleophilic Properties of the Hydrazine (B178648) Moietycymitquimica.comnih.gov

The hydrazine moiety (-NHNH2) is the primary center of nucleophilic reactivity in (3-Methanesulfonylphenyl)hydrazine. cymitquimica.comnih.gov Hydrazines, in general, are known to be effective nucleophiles due to the presence of lone pairs of electrons on the nitrogen atoms. nih.gov The reactivity of hydrazines can be influenced by the substituents attached to them. researchgate.net

Condensation Reactions with Carbonyl Compoundscymitquimica.comresearchgate.net

Like other hydrazines, this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. cymitquimica.comresearchgate.net This reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis. The reaction typically proceeds under acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack. researchgate.netyoutube.com The general mechanism involves the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the stable hydrazone product. youtube.com

The formation of hydrazones is a versatile method for the synthesis of a wide array of organic compounds. organic-chemistry.orgnih.gov These reactions are often simple to perform and can provide high yields of the desired products. researchgate.net

Regioselectivity and Stereoselectivity in Hydrazone Formationcymitquimica.com

In the case of this compound, the hydrazine moiety is unsymmetrical. However, since the terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the phenyl ring, it is the one that typically attacks the carbonyl carbon. This leads to a high degree of regioselectivity in the formation of the N-(3-methanesulfonylphenyl)hydrazone.

The formation of hydrazones can also exhibit stereoselectivity, leading to the formation of E/Z isomers. The specific isomer formed can be influenced by reaction conditions such as the solvent, temperature, and the nature of the carbonyl compound and any catalysts used. In some instances, a single isomer is predominantly formed, while in others, a mixture of isomers may be obtained. nih.gov

Oxidative Transformations of the Hydrazine Functionalitycymitquimica.com

The hydrazine group in this compound can undergo oxidative transformations. cymitquimica.com Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Common outcomes include the formation of diazenes, which can be unstable and may decompose to release nitrogen gas, leading to the formation of other functional groups.

Reductive Pathways Involving the Hydrazine Groupcymitquimica.com

The hydrazine group can also be involved in reductive pathways. One of the most notable reactions involving a hydrazine derivative is the Wolff-Kishner reduction, which is used to reduce a carbonyl group to a methylene (B1212753) group. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. masterorganicchemistry.comorganic-chemistry.org The driving force for this reaction is the formation of highly stable nitrogen gas. masterorganicchemistry.com While the direct use of this compound in a Wolff-Kishner-type reaction on an external substrate is less common, the principles of the reaction highlight the reductive potential of the hydrazine moiety under specific conditions.

Influence of the Methanesulfonyl Substituent on Reactivity

Electronic Effects on Aromatic Ring Activationcymitquimica.com

The methanesulfonyl group deactivates the aromatic ring towards electrophilic substitution reactions. This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The deactivating effect is most pronounced at the ortho and para positions relative to the methanesulfonyl group. As a meta-directing group, it will direct incoming electrophiles to the positions meta to it.

Conversely, the electron-withdrawing nature of the methanesulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution, although such reactions are less common for this specific compound.

Steric Considerations in Reaction Design

The regiochemical and stereochemical outcomes of reactions involving this compound are intricately linked to the steric hindrance imposed by the methanesulfonyl group on the phenyl ring. This substituent, positioned at the meta-position, exerts a significant influence on the approach of reactants and the stability of transition states, thereby dictating the feasibility and selectivity of various synthetic transformations.

A prime example of steric influence is observed in the Fischer indole (B1671886) synthesis , a venerable method for constructing the indole nucleus from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgbyjus.com The regioselectivity of the final cyclization step is highly dependent on the substitution pattern of the phenylhydrazine. thermofisher.combyjus.com

For this compound, the bulky methanesulfonyl group can sterically hinder the cyclization at the C-2 position of the phenyl ring. Consequently, when reacting with an unsymmetrical ketone, the cyclization is more likely to occur at the less hindered C-6 position. This steric bias can be strategically exploited to synthesize specific regioisomers of indoles that might be otherwise difficult to access. For instance, the reaction with a ketone that has substituents of varying sizes will preferentially form the indole isomer where the larger substituent is directed away from the methanesulfonyl group. This is because the conformation required for cyclization at the more hindered position would lead to significant steric strain. nih.gov

Similarly, in the Knorr pyrazole (B372694) synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, the steric profile of this compound plays a crucial role in determining the regiochemical outcome. jk-sci.comname-reaction.com The initial step of the reaction can involve the attack of either nitrogen atom of the hydrazine on one of the carbonyl groups. The presence of the methanesulfonyl group can influence which nitrogen is more nucleophilic and which carbonyl carbon is more accessible. While electronic effects are also at play, the steric bulk of the substituted phenyl ring can direct the initial attack to the less hindered carbonyl group of the dicarbonyl compound, leading to the preferential formation of one pyrazole regioisomer over the other. slideshare.net

The following table summarizes the expected steric influence of the methanesulfonyl group in common reactions involving this compound.

| Reaction | Reactant | Expected Steric Influence of (3-SO2Me) Group | Predominant Product |

| Fischer Indole Synthesis | Unsymmetrical Ketone | Hinders cyclization at C-2 | Cyclization at the less hindered C-6 position |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Directs initial attack to the less hindered carbonyl | Regioisomer with the substituted nitrogen adjacent to the less hindered carbonyl-derived carbon |

| Pictet-Spengler Reaction | Aldehyde | Can influence the planarity of the intermediate required for cyclization | May affect the ease of cyclization and yield |

These examples underscore the importance of considering the steric demands of the 3-methanesulfonylphenyl moiety when designing synthetic routes utilizing this reagent. Careful selection of the carbonyl partner and reaction conditions can allow for the selective synthesis of desired products.

Advanced Reaction Mechanisms and Intermediates Formation

The reactions of this compound are characterized by the formation of several key intermediates that dictate the final product structure. A detailed understanding of these mechanistic pathways is essential for controlling the reaction and optimizing yields.

In the Fischer indole synthesis , the reaction commences with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a (3-Methanesulfonylphenyl)hydrazone intermediate. wikipedia.org This is followed by tautomerization to the more reactive ene-hydrazine form. wikipedia.org The crucial step of the reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the formation of a diimine intermediate. wikipedia.orgbyjus.com This rearrangement involves the cleavage of the N-N bond and the formation of a new C-C bond. The subsequent steps involve intramolecular cyclization to form a five-membered ring, followed by the elimination of ammonia (B1221849) to yield the final aromatic indole. wikipedia.org

The proposed mechanism for the Fischer indole synthesis involving this compound is depicted below:

Hydrazone Formation: (3-CH₃SO₂C₆H₄)NHNH₂ + R¹C(=O)R² ⇌ (3-CH₃SO₂C₆H₄)NHN=C(R¹)R² + H₂O

Ene-hydrazine Tautomerization: (3-CH₃SO₂C₆H₄)NHN=C(R¹)R² ⇌ (3-CH₃SO₂C₆H₄)N=N-CH(R¹)R²

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (Claisen-type): Protonated ene-hydrazine undergoes rearrangement to form a diimine intermediate.

Cyclization and Aromatization: The diimine intermediate cyclizes and eliminates ammonia to form the indole ring.

In the Knorr pyrazole synthesis , the reaction of this compound with a 1,3-dicarbonyl compound also proceeds through a series of well-defined intermediates. The reaction is typically acid-catalyzed and begins with the formation of an imine at one of the carbonyl groups. jk-sci.comname-reaction.com This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group to form a cyclic intermediate. Dehydration of this intermediate leads to the formation of the aromatic pyrazole ring. jk-sci.comresearchgate.net

A study on the reaction between arylhydrazines and fluorinated β-diketones has shown that the reaction can yield a variety of products, including pyrazoles and 5-hydroxy-Δ²-pyrazolines, with the outcome being kinetically controlled by the dehydration of 3,5-dihydroxypyrazolidine intermediates. researchgate.net

The formation of key intermediates in reactions with this compound is summarized in the table below.

| Reaction | Key Intermediates |

| Fischer Indole Synthesis | (3-Methanesulfonylphenyl)hydrazone, Ene-hydrazine, Diimine |

| Knorr Pyrazole Synthesis | Imine, Cyclic hemiaminal, Dihydroxypyrazolidine |

| Reaction with α,β-unsaturated ketones | Pyrazoline |

The isolation and characterization of these intermediates, often through spectroscopic techniques like NMR, provide valuable insights into the reaction mechanism and allow for a more rational approach to reaction design and optimization. researchgate.net The electronic nature of the methanesulfonyl group, being electron-withdrawing, can also influence the stability and reactivity of these intermediates, further impacting the course of the reaction.

Role of 3 Methanesulfonylphenyl Hydrazine As a Versatile Synthetic Building Block

Formation of Heterocyclic Compounds

The strategic placement of the hydrazine (B178648) and methanesulfonyl groups on the phenyl ring makes (3-Methanesulfonylphenyl)hydrazine a highly valuable precursor for synthesizing a range of heterocyclic structures. These heterocyclic motifs are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Pyrazoles and Dihydropyrazoles

Pyrazoles and their partially saturated counterparts, dihydropyrazoles, are a prominent class of nitrogen-containing heterocycles. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and widely employed method for constructing the pyrazole (B372694) ring. nih.govbeilstein-journals.orgdergipark.org.tryoutube.com this compound serves as a key hydrazine source in these syntheses, leading to the formation of N-aryl pyrazoles bearing a methanesulfonylphenyl substituent.

While the Fischer indole (B1671886) synthesis is renowned for producing indoles from phenylhydrazines and carbonyl compounds, analogous reaction pathways can lead to the formation of pyrazoles. nih.govwikipedia.orgthermofisher.comorganic-chemistry.org The fundamental mechanism involves the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization. wikipedia.orgmdpi.com In the context of pyrazole synthesis, the choice of reactants and conditions can direct the cyclization to form a five-membered pyrazole ring instead of an indole. The use of this compound in such reactions introduces the methanesulfonylphenyl moiety onto the pyrazole core, influencing the electronic properties and potential biological activity of the final molecule.

The most direct and common route to pyrazoles involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govbeilstein-journals.orgdergipark.org.tr This reaction, often referred to as the Knorr pyrazole synthesis, is highly efficient. beilstein-journals.orgyoutube.com When this compound is reacted with a 1,3-diketone, a molecule of water is eliminated to form a stable, aromatic pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

Multicomponent reactions (MCRs) have also been developed for the efficient synthesis of pyrazoles. nih.govrsc.org These reactions can involve the in situ generation of the 1,3-dicarbonyl compound followed by its reaction with a hydrazine. nih.gov Microwave-assisted methods have been shown to accelerate the synthesis of trisubstituted pyrazoles from hydrazines and metal-diketones. nih.gov

Table 1: Synthesis of Pyrazoles via Cyclocondensation

| Hydrazine Reactant | 1,3-Dicarbonyl Compound/Analogue | Product | Reaction Conditions | Reference |

| This compound | Acetylacetone | 1-(3-Methanesulfonylphenyl)-3,5-dimethyl-1H-pyrazole | Microwave irradiation | nih.gov |

| This compound | Dibenzoylmethane | 1-(3-Methanesulfonylphenyl)-3,5-diphenyl-1H-pyrazole | Acidic conditions | dergipark.org.tr |

| This compound | Enaminone | 3-Substituted N-sulfonyl pyrazole | p-TSA promoted cyclization | sci-hub.seresearchgate.net |

| Aryl sulfonyl hydrazides | Allenoates and Aromatic Aldehydes | Multi-substituted pyrazoles | Cs2CO3 as base in DMF | rsc.org |

The synthesis of N-sulfonyl pyrazoles is a significant area of research, and sulfonyl hydrazines are key starting materials. sci-hub.seresearchgate.netresearchgate.net Strategies have been developed for the rapid synthesis of 3-substituted N-sulfonyl pyrazoles through the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. sci-hub.seresearchgate.net This method is advantageous as it retains the sulfonyl group in the final pyrazole product. sci-hub.se Other approaches include multicomponent reactions using sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite (B76179) with an iodine oxidant. rsc.org

Preparation of Oxadiazoles (B1248032) and Thiadiazoles

Oxadiazoles and thiadiazoles are five-membered heterocyclic compounds containing one oxygen or sulfur atom and two nitrogen atoms, respectively. They are important scaffolds in medicinal chemistry.

The synthesis of 1,3,4-oxadiazoles often begins with the acylation of a hydrazine to form a 1,2-diacylhydrazine, which is then cyclized under dehydrating conditions. nih.gov this compound can be utilized as the hydrazine source, leading to oxadiazoles bearing the methanesulfonylphenyl substituent. One-pot syntheses have also been developed, for instance, by reacting acyl hydrazides with α-bromo nitroalkanes. nih.gov Another common method involves the oxidative cyclization of aroyl hydrazones. organic-chemistry.org

Similarly, 1,3,4-thiadiazoles can be prepared from thiosemicarbazides, which are often derived from hydrazines. encyclopedia.pub For example, reacting this compound with an isothiocyanate would yield the corresponding thiosemicarbazide, a key precursor for thiadiazole ring formation. nih.gov The reaction of acid hydrazides with carbon disulfide in the presence of a base is another route to 1,3,4-thiadiazole-2-thiols. nih.gov These can be further functionalized.

Table 2: Synthesis of Oxadiazoles and Thiadiazoles

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| Acyl hydrazide | α-Bromo nitroalkane | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

| Aroyl hydrazone | Oxidizing agent (e.g., Fe(III)/TEMPO) | 2,5-Disubstituted 1,3,4-oxadiazole | organic-chemistry.org |

| Thiosemicarbazide | Carboxylic acid | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

| Acid hydrazide | Carbon disulfide, Base | 1,3,4-Thiadiazole-2-thiol | nih.gov |

Construction of Indole Derivatives

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles. nih.govwikipedia.orgthermofisher.comorganic-chemistry.org This reaction involves the acid-catalyzed thermal rearrangement of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com

By employing this compound as the starting hydrazine, indoles bearing a methanesulfonylphenyl group can be synthesized. The general mechanism proceeds through the formation of the (3-methanesulfonylphenyl)hydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to generate a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions lead to the formation of the aromatic indole ring. wikipedia.org

Modifications to the classical Fischer indole synthesis have been developed, including palladium-catalyzed cross-coupling reactions to form the necessary N-arylhydrazone intermediate. wikipedia.org Rhodium(III)-catalyzed C-H activation of hydrazines offers an alternative, redox-neutral approach to indole synthesis. nih.gov

Table 3: Fischer Indole Synthesis

| Hydrazine Reactant | Carbonyl Compound | Product | Catalyst | Reference |

| This compound | Pyruvic acid | 5-(Methanesulfonyl)indole-2-carboxylic acid | Brønsted or Lewis Acid | wikipedia.orgthermofisher.com |

| This compound | Acetone | 2-Methyl-5-(methanesulfonyl)indole | Brønsted or Lewis Acid | wikipedia.org |

| This compound | Cyclohexanone | 6-(Methanesulfonyl)-1,2,3,4-tetrahydrocarbazole | Brønsted or Lewis Acid | researchgate.net |

Synthesis of Triazoles and Other Nitrogen-Containing Heterocycles

The hydrazine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org this compound, as a substituted arylhydrazine, is a competent precursor for the construction of various heterocyclic rings, including the medicinally important triazole scaffold.

Triazole Synthesis: 1,2,3- and 1,2,4-triazoles are five-membered heterocyclic rings that are core components in numerous pharmaceutical agents. chemistryjournal.net The synthesis of triazoles often involves the use of a hydrazine derivative. frontiersin.orgnih.gov For instance, 1,2,4-triazoles can be synthesized through the cyclization of acylhydrazones or by reacting hydrazines with appropriate reagents. While specific examples detailing the use of this compound in these syntheses are not prevalent in readily available literature, its chemical nature suggests it can readily participate in established synthetic routes. One general method involves the reaction of an arylhydrazine with compounds containing a C=N-N or N-C-N fragment to form the triazole ring. Another approach is the Boulton–Katritzky rearrangement of hydrazones derived from 1,2,4-oxadiazoles, which serves as a general method for preparing 2-substituted-1,2,3-triazoles. beilstein-journals.org Given that various aromatic and heterocyclic hydrazines are amenable to this transformation, this compound is an expected substrate. beilstein-journals.org

Other Nitrogen-Containing Heterocycles: Beyond triazoles, this compound is a precursor for a multitude of other nitrogen-containing heterocycles. researchgate.netmdpi.commdpi.com Its reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazoles, another class of heterocycles with significant biological activity. hilarispublisher.com The Knorr pyrazole synthesis, for example, involves the condensation of a hydrazine with a β-ketoester. The electron-withdrawing nature of the methanesulfonyl group on the phenyl ring can influence the regioselectivity of such cyclizations.

Furthermore, transition metal-catalyzed annulation reactions directed by the hydrazine group provide an efficient pathway to various fused and unfused heterocyclic systems. researchgate.net These methods often exhibit broad substrate scope and high functional group tolerance, suggesting the applicability for substituted hydrazines like this compound. researchgate.net

Applications in C-N Bond Formation Reactions

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, crucial for the assembly of pharmaceuticals, agrochemicals, and materials. tcichemicals.com this compound serves as a key nucleophilic nitrogen source in several important C-N bond-forming reactions.

Fischer Indole Synthesis: One of the most classic and widely used reactions involving arylhydrazines is the Fischer indole synthesis. wikipedia.org This reaction produces the indole aromatic heterocycle by reacting a substituted phenylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.orgmdpi.com The process begins with the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring. wikipedia.orgresearchgate.net

The general applicability of the Fischer indole synthesis to a wide range of substituted phenylhydrazines indicates that this compound is a suitable substrate for preparing indoles bearing a 3-methanesulfonylphenyl group at the nitrogen atom, which can subsequently be cleaved or retained depending on the synthetic goal. organic-chemistry.orgnih.gov This would lead to the formation of indoles substituted with a methanesulfonyl group at the 5- or 7-position, depending on the cyclization regioselectivity influenced by the meta-substituent.

Other C-N Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation. tcichemicals.com While typically used for coupling amines with aryl halides, variations of this palladium-catalyzed reaction can be employed to form N-arylhydrazones, which are intermediates in some Fischer indole synthesis modifications. wikipedia.org This highlights the potential for this compound to be used in palladium-catalyzed couplings to generate more complex hydrazone structures. researchgate.net Additionally, hydrazones derived from this compound can act as nucleophiles in reactions like the Mitsunobu reaction for C-N bond formation.

Precursor in Ligand Chemistry for Coordination Complexes

The hydrazine moiety and its derivatives, such as hydrazones, are excellent ligands for coordinating with metal ions, forming stable complexes with diverse geometries and applications. ias.ac.inchemistryjournal.net this compound can serve as a precursor for synthesizing ligands whose coordination properties are modulated by the electronic effects of the methanesulfonyl group.

Hydrazones are typically formed by the condensation of a hydrazine with a ketone or aldehyde. researchgate.net Schiff base ligands derived from this compound can be synthesized by reacting it with various carbonyl-containing compounds. These ligands can then coordinate to transition metals through the imine nitrogen and potentially another donor atom (e.g., an oxygen from a hydroxyl group on the aldehyde precursor), acting as bidentate or tridentate ligands. orientjchem.orgresearchgate.net

A study on the closely related methanesulfonylhydrazine (MSH) reported the synthesis and X-ray crystal structure of its first transition metal complex, [ZnCl₂(MSH)₂]. znaturforsch.com In this complex, the MSH ligand coordinates to the zinc center in a pseudo-tetrahedral geometry. znaturforsch.com This seminal work demonstrates the capacity of the sulfonylhydrazine moiety to act as a ligand for metal centers, suggesting that ligands derived from this compound would exhibit similar or enhanced coordination capabilities, with the phenyl ring providing a scaffold for further functionalization. The coordination chemistry of such ligands is of interest for catalysis, materials science, and the development of new therapeutic agents. researchgate.netresearchgate.net

| Complex | Ligand | Metal Ion | Coordination Geometry | Reference |

| [ZnCl₂(MSH)₂] | Methanesulfonylhydrazine (MSH) | Zn(II) | Pseudo-tetrahedral | znaturforsch.com |

| [M(Htma)(N₂H₄)₂] | Hydrazine & Trimesic acid | Mn, Co, Ni, Cu, Zn | Octahedral | researchgate.net |

| [M{(2-ab)₂(N₂H₄)}]·3H₂O | Hydrazine & 2-Acetoxybenzoic acid | Co, Ni, Zn, Cd | Distorted Octahedral | ajol.info |

| [Na(bpmt)₂][AuCl₄] | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt) | Na(I) | Distorted Octahedral | mdpi.com |

This table presents examples of metal complexes with hydrazine or related nitrogen-containing ligands, illustrating the general principles applicable to ligands derived from this compound.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity and diversity. Hydrazine and its derivatives are frequently employed as key components in various MCRs to synthesize complex heterocyclic libraries.

This compound is a valuable building block for MCRs. For example, in a four-component reaction, a hydrazine can react with a β-ketoester, an aldehyde, and a nitrile source to produce highly substituted dihydropyridines or related heterocycles. A well-known MCR involving hydrazine is the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones from the one-pot reaction of phthalimide, hydrazine hydrate (B1144303), an aldehyde, and malononitrile. mdpi.com The versatility of such reactions often allows for a wide range of substituted hydrazines to be used, which would permit the incorporation of the (3-methanesulfonylphenyl) moiety into the final product scaffold.

The inclusion of this compound in MCRs allows for the direct installation of the methanesulfonylphenyl group into the final molecule. This substituent can serve as a handle for further synthetic modifications or can be crucial for modulating the pharmacological properties of the synthesized compound library.

Advanced Spectroscopic and Structural Elucidation of 3 Methanesulfonylphenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (3-Methanesulfonylphenyl)hydrazine in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom can be mapped.

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information regarding the chemical structure. While specific experimental data for this compound is not widely published, a detailed analysis based on its structure and data from analogous compounds, such as p-(Methylsulfonyl)phenylhydrazine spectrabase.com, allows for the accurate prediction of its spectral characteristics.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and hydrazine (B178648) protons. The methyl protons (CH₃) of the sulfonyl group would appear as a sharp singlet, significantly downfield due to the strong deshielding effect of the adjacent sulfonyl group, likely in the range of δ 3.0-3.2 ppm. The aromatic protons would present a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton at the C2 position, situated between the two electron-withdrawing groups, is expected to be the most deshielded. The hydrazine protons (-NHNH₂) would appear as broad signals, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon environment. The methyl carbon signal would appear upfield. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The carbon atom directly bonded to the sulfonyl group (C3) would be significantly deshielded, as would the carbon bonded to the hydrazine group (C1).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shifts (δ) in ppm. These are estimated values based on structure-property relationships and data from similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |

| -SO₂CH ₃ | ~3.1 | ~44.5 | s (singlet) | Deshielded by the sulfonyl group. |

| C1 | - | ~150 | - | Carbon attached to the hydrazine group. |

| C2 | ~7.4-7.5 | ~115 | t or d | Proton is ortho to two substituents. |

| C3 | - | ~141 | - | Carbon attached to the sulfonyl group. |

| C4 | ~7.6-7.7 | ~122 | ddd | Proton is meta to both substituents. |

| C5 | ~7.1-7.2 | ~129 | t | Proton is para to hydrazine and ortho to sulfonyl. |

| C6 | ~7.0-7.1 | ~119 | ddd | Proton is ortho to hydrazine. |

| -NH -NH₂ | Broad (variable) | - | br s | Chemical shift is solvent and concentration-dependent. |

| -NH-NH ₂ | Broad (variable) | - | br s | Chemical shift is solvent and concentration-dependent. |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. spectrabase.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. spectrabase.com For this compound, COSY spectra would be crucial for confirming the connectivity of the aromatic protons. Cross-peaks would be expected between adjacent protons on the phenyl ring (e.g., H4-H5, H5-H6), allowing for the definitive assignment of these closely spaced signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). spectrabase.commdpi.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also definitively link each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6), confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. spectrabase.commdpi.com Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (SO₂CH₃) to the sulfonyl-bearing carbon (C3).

Correlations from the aromatic protons to neighboring and quaternary carbons, for instance, from H2 to C1, C3, and C6, which would firmly establish the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the exact three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular conformation and intermolecular interactions. Although a crystal structure for the parent this compound is not publicly available, analysis of related hydrazone and sulfonyl-containing compounds provides a strong basis for understanding its expected solid-state behavior. researchgate.netmdpi.comresearchgate.net

The this compound molecule possesses potent hydrogen bond donors (the -NH and -NH₂ groups) and acceptors (the two oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazine moiety). cymitquimica.com These functional groups are expected to dominate the crystal packing, leading to the formation of extensive hydrogen-bonding networks.

A definitive conformational analysis requires SC-XRD data. Such data would provide precise measurements of bond lengths, bond angles, and, crucially, torsional angles. The key torsional angles would describe the orientation of the sulfonyl and hydrazine groups relative to the plane of the phenyl ring. For instance, the C2-C3-S-O and C4-C3-S-O torsional angles would define the rotational position of the methanesulfonyl group. This information is critical for understanding steric effects and the molecule's preferred conformation in the solid state, which can differ significantly from its dynamic state in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of a compound with extremely high accuracy. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of a molecular formula because each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For this compound, the molecular formula is C₇H₁₀N₂O₂S. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 187.05360 u |

| Experimental Observation | Confirms formula if found within ±5 ppm |

An experimental HRMS measurement resulting in a mass value extremely close to the calculated theoretical mass (typically within a margin of error of 5 parts per million) provides unequivocal evidence for the assigned molecular formula, serving as a final, crucial piece of data in the structural elucidation process.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of a compound. For this compound, these techniques are crucial for confirming the presence of its key functional moieties: the sulfonyl group (SO₂), the hydrazine group (-NHNH₂), and the substituted benzene ring.

The key vibrational modes for this compound are expected as follows:

Hydrazine Group (-NHNH₂):

N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. These can appear as one or more distinct bands corresponding to symmetric and asymmetric stretching of the primary amine group. In some hydrazine derivatives, N-H bending can be seen around 1614 cm⁻¹. researchgate.net

N-N stretching vibrations are generally weaker and appear in the 1000-1200 cm⁻¹ region.

Sulfonyl Group (-SO₂):

Asymmetric and symmetric SO₂ stretching vibrations are strong in the IR spectrum and typically appear in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Aromatic Ring (C₆H₄):

C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

C-C stretching vibrations within the ring usually occur in the 1400-1600 cm⁻¹ region.

The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The table below summarizes the expected vibrational frequencies for this compound based on data from related hydrazine and sulfonyl compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (-NHNH₂) | N-H Stretch | 3200 - 3400 | Medium to Strong |

| N-H Bend | 1600 - 1650 | Medium | |

| N-N Stretch | 1000 - 1200 | Weak to Medium | |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Symmetric Stretch | 1120 - 1160 | Strong | |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| C=C Stretch | 1400 - 1600 | Medium to Strong | |

| C-H Out-of-Plane Bend | < 900 | Strong |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent the exact experimental values for this compound.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Characterization (if applicable to derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a particularly powerful method for determining the absolute configuration and conformational features of chiral compounds in solution. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

While this compound itself is not chiral, derivatives can be synthesized that contain one or more stereocenters. For such chiral derivatives, ECD spectroscopy would be an invaluable tool for stereochemical elucidation. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of chromophores and auxochromes.

The principle of ECD relies on the fact that a chiral molecule will absorb left and right circularly polarized light to different extents, resulting in a non-zero ECD signal. The sign (positive or negative) and magnitude of the ECD bands (known as Cotton effects) are directly related to the stereochemistry of the molecule.

In the context of chiral derivatives of this compound, the aromatic ring and the sulfonyl group can act as chromophores. The electronic transitions of these groups, when perturbed by the chiral environment of the rest of the molecule, would give rise to a characteristic ECD spectrum.

For example, the synthesis of a derivative by introducing a chiral substituent to the hydrazine moiety would render the entire molecule chiral. The absolute configuration of the newly formed stereocenter could then be determined by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This approach has been successfully applied to determine the absolute configuration of various chiral drugs and natural products. nih.gov

The application of ECD to chiral derivatives of this compound would involve the following steps:

Synthesis: Preparation of a chiral derivative of this compound.

ECD Measurement: Recording the experimental ECD spectrum of the synthesized derivative in a suitable solvent.

Conformational Analysis: Computational modeling to identify the most stable conformers of the chiral molecule.

TD-DFT Calculations: Calculation of the theoretical ECD spectrum for each stable conformer.

Spectral Comparison: Comparison of the Boltzmann-averaged theoretical ECD spectrum with the experimental spectrum to assign the absolute configuration.

This combination of experimental ECD and theoretical calculations provides a reliable and non-destructive method for the stereochemical characterization of chiral molecules.

Computational and Theoretical Chemical Investigations of 3 Methanesulfonylphenyl Hydrazine

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For (3-Methanesulfonylphenyl)hydrazine, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The presence of the flexible hydrazine (B178648) and methanesulfonyl groups suggests that multiple conformers may exist.

A conformational analysis would be performed to identify the different stable conformers and their relative energies. This process involves systematically rotating the single bonds and calculating the energy of each resulting structure. The results would reveal the most stable conformer, which is crucial for understanding the molecule's properties and reactivity. For instance, studies on similar molecules like 1,3-benzothiazole derivatives have shown the existence of different conformers with varying stabilities.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.77 | ||

| S=O | 1.45 | O-S-O: 118.0 | |

| C-N | 1.40 | C-N-N: 115.0 | |

| N-N | 1.45 | C-C-N-N: 120.0 | |

| C-H (aromatic) | 1.08 | ||

| N-H | 1.01 |

Note: This data is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the hydrazine moiety, particularly the lone pair of electrons on the terminal nitrogen atom, making it the primary site for electrophilic attack. The LUMO is likely to be distributed over the phenyl ring and the sulfonyl group, which are electron-withdrawing. The HOMO-LUMO gap would influence its reactivity in various chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes. The actual energies would be determined from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory.

In the case of this compound, NBO analysis would provide insights into:

Hybridization: The spd composition of the atomic hybrids forming the bonds.

Bond Polarity: The polarization of the electron density in the chemical bonds.

Hyperconjugative Interactions: Delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions are crucial for understanding molecular stability and reactivity. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the phenyl ring would be a key factor in its electronic structure.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) phenyl | 5.2 |

| LP(1) N | σ(C-S) | 1.8 |

| σ(C-S) | σ*(C-C) phenyl | 2.5 |

Note: LP denotes a lone pair, and σ denotes an anti-bonding orbital. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction. This data is illustrative.*

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Mechanistic Insights from Computational Modeling

For this compound, computational modeling could be used to investigate various reactions, such as its oxidation or its role as a precursor in the synthesis of heterocyclic compounds. For instance, in reactions involving hydrazine derivatives, computational studies have been used to understand the formation of various products and the preference for certain reaction pathways. By calculating the energies of all stationary points on the potential energy surface, a detailed reaction mechanism can be proposed.

Activation Energies and Reaction Kinetics Prediction

A key outcome of studying reaction pathways is the determination of activation energies (the energy barrier that must be overcome for a reaction to occur). The transition state represents the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined.

This information is crucial for predicting the kinetics of a reaction. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational studies can therefore be used to compare the feasibility of different reaction pathways and predict the major products under specific conditions. For example, studies on the reaction of hydrazine derivatives with radicals have used computational methods to calculate rate constants and understand the temperature dependence of the reactions.

Table 4: Hypothetical Activation Energies for a Reaction of this compound (Illustrative)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A: N-H abstraction | TS1 | 15.2 |

| Pathway B: Addition to phenyl ring | TS2 | 25.8 |

Note: This data is purely illustrative and would depend on the specific reaction being studied.

Molecular Dynamics Simulations

For a molecule like this compound, MD simulations could be particularly insightful in several areas. In an aqueous solution, simulations could elucidate the hydration shell around the molecule, detailing the arrangement of water molecules and the nature of hydrogen bonding between the solvent and the hydrazine and methanesulfonyl functional groups. This is crucial for understanding its solubility and transport properties.

Furthermore, MD simulations are a powerful tool in drug discovery and development to study the interaction of small molecules with biological targets such as proteins and enzymes. mdpi.com For instance, if this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could model its entry into the active site, the stability of its binding, and the specific interactions that hold it in place. mdpi.com Studies on other hydrazine derivatives have utilized MD simulations to understand their binding stability and interaction energies with protein targets. nih.gov For example, simulations could reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the phenyl ring of the compound and aromatic residues in a protein's binding pocket.

A hypothetical MD simulation of this compound interacting with a protein target could involve the following steps:

System Setup: The protein structure, often obtained from the Protein Data Bank (PDB), and the 3D structure of this compound would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system would be subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of all atoms is calculated over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory would be analyzed to determine the stability of the protein-ligand complex, the root-mean-square deviation (RMSD) of the ligand in the binding site, and the specific non-covalent interactions that are maintained throughout the simulation.

Such simulations could provide valuable data on the binding affinity and the mechanism of action, guiding the design of more potent and selective analogs.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

The prediction of spectroscopic properties through computational methods is a valuable tool for structural elucidation and for complementing experimental data. For this compound, computational chemistry can provide theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR Spectra:

Quantum mechanical calculations, typically using Density Functional Theory (DFT), can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on calculating the magnetic shielding of each nucleus. While specific predicted data for this compound is not published, we can anticipate the general regions where signals would appear based on its structure and data for similar compounds.

| Atom Type | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) | Notes |

| Aromatic C-H | 7.0 - 8.0 | 110 - 140 | The exact shifts would be influenced by the positions of the hydrazine and methanesulfonyl groups. |

| Hydrazine N-H | 4.0 - 8.0 | - | The chemical shift of N-H protons can be broad and is highly dependent on solvent and concentration. |

| Methyl (CH₃) | 2.5 - 3.5 | 40 - 50 | The electron-withdrawing sulfonyl group would shift this signal downfield. |

| Aromatic C-S | - | 135 - 145 | The carbon atom directly attached to the sulfonyl group. |

| Aromatic C-N | - | 145 - 155 | The carbon atom directly attached to the hydrazine group. |

This table represents expected ranges and not precise computationally predicted values.

Predicted IR Spectrum:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The IR spectrum of a related compound, (pentafluorophenyl)hydrazine, is available in the NIST WebBook and shows characteristic peaks for N-H and C-N stretching, as well as aromatic ring vibrations. nist.gov For this compound, the predicted IR spectrum would be expected to show key absorption bands as detailed in the table below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3200 - 3400 | Stretching (often two bands for -NH₂) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in CH₃) | 2850 - 3000 | Stretching |

| C=C | 1450 - 1600 | Aromatic ring stretching |

| S=O | 1300 - 1350 and 1120 - 1160 | Asymmetric and symmetric stretching of the sulfonyl group |

| C-N | 1250 - 1350 | Stretching |

| S-C | 600 - 800 | Stretching |

This table represents expected frequency ranges and not precise computationally predicted values.

These predicted spectra can aid in the identification of the compound and in the interpretation of experimental spectroscopic data.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, such as in protein-ligand binding. nih.gov For this compound, several types of NCIs are expected to play a significant role in its chemical and biological behavior.

Key Non-Covalent Interactions:

Hydrogen Bonding: The hydrazine group (-NHNH₂) is a key feature, with the N-H groups acting as hydrogen bond donors and the lone pairs on the nitrogen atoms acting as hydrogen bond acceptors. The oxygen atoms of the methanesulfonyl group (-SO₂CH₃) are also strong hydrogen bond acceptors. These interactions are fundamental to its solubility in polar solvents and its potential to bind to biological targets.

π-Interactions: The phenyl ring can participate in several types of π-interactions:

π-π Stacking: The aromatic ring can stack with other aromatic rings, such as those of amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cations.

Anion-π Interactions: The presence of the strongly electron-withdrawing methanesulfonyl group can create a region of positive electrostatic potential on the face of the phenyl ring, potentially allowing for interactions with anions.

Hydrophobic Interactions: While the molecule has polar groups, the phenyl ring and the methyl group are nonpolar and can engage in hydrophobic interactions, which are significant in driving the binding of molecules to the often nonpolar pockets of proteins.

Dipole-Dipole Interactions: The methanesulfonyl group has a large dipole moment, which will lead to strong dipole-dipole interactions with other polar molecules.

NCI Analysis:

NCI analysis is a computational method used to visualize and characterize non-covalent interactions. It typically generates 3D plots that color-code different types of interactions based on the electron density and its derivatives. For this compound, an NCI analysis would likely reveal:

Strong attractive interactions (e.g., hydrogen bonds) represented by blue or green surfaces between the hydrazine and sulfonyl groups and interacting partners.

Weaker van der Waals interactions, shown as green surfaces, around the phenyl and methyl groups.

Steric repulsion, indicated by red surfaces, in areas where atoms are too close.

The presence of the electron-withdrawing methanesulfonyl group is expected to influence the electronic properties of the phenyl ring, which in turn affects its ability to participate in π-interactions. nih.gov Computational studies on similar substituted phenylhydrazides have shown that such electronic effects can modulate their biological activity. nih.gov A thorough computational NCI analysis of this compound would provide a detailed map of its interaction potential, which is invaluable for understanding its behavior at a molecular level and for designing new molecules with tailored properties.

Strategic Chemical Modifications and Structure Reactivity Relationships of 3 Methanesulfonylphenyl Hydrazine Derivatives

Impact of Substituent Variation on Reaction Efficiency and Product Distribution

The inherent chemical nature of (3-Methanesulfonylphenyl)hydrazine is dictated by the potent electron-withdrawing effect of the methanesulfonyl (-SO₂CH₃) group at the meta-position. This group profoundly influences the electron density of the phenyl ring and the attached hydrazine (B178648) moiety, which in turn governs reaction efficiency and the distribution of products in various chemical transformations.

One of the most classic reactions involving phenylhydrazines is the Fischer indole (B1671886) synthesis , which produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The efficiency of this reaction is highly sensitive to the electronic nature of substituents on the phenyl ring. For this compound, the strong electron-withdrawing -SO₂CH₃ group deactivates the aromatic ring towards the key rsc.orgrsc.org-sigmatropic rearrangement step. acs.org This generally leads to lower yields and may require harsher reaction conditions compared to phenylhydrazine or derivatives with electron-donating groups (EDGs). mdpi.com When reacting with an unsymmetrical ketone, meta-substituted phenylhydrazines can yield two different regioisomeric indoles. The presence of a strong electron-withdrawing group like -SO₂CH₃ tends to favor the formation of the 4-substituted indole. rsc.org

The reaction of phenylhydrazines with carbonyl compounds to form hydrazones is a fundamental transformation. wikipedia.org The rate of hydrazone formation is influenced by the nucleophilicity of the terminal nitrogen of the hydrazine. The electron-withdrawing -SO₂CH₃ group diminishes this nucleophilicity, potentially slowing the reaction compared to unsubstituted phenylhydrazine.

The following interactive table illustrates the predicted impact of additional substituents on the reactivity of this compound in a typical reaction, such as the Fischer indole synthesis.

| Additional Substituent (Position) | Electronic Effect | Predicted Impact on Reaction Rate | Predicted Impact on Product Yield |

| 4-NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease |

| 4-Cl | Weakly Electron-Withdrawing | Decrease | Decrease |

| 4-H (none) | Neutral (Reference) | - | - |

| 4-CH₃ | Weakly Electron-Donating | Increase | Increase |

| 4-OCH₃ | Strongly Electron-Donating | Significant Increase | Significant Increase |

Modulation of Acidity/Basicity through Substituent Effects

The acidity and basicity of the hydrazine moiety in this compound derivatives are critical determinants of their reactivity. These properties are finely tuned by the electronic effects of substituents on the aromatic ring.

The hydrazine group has two nitrogen atoms with distinct basicities. The internal nitrogen (N-1), bonded to the phenyl ring, is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system. The terminal nitrogen (N-2) is generally more basic and is the primary site of protonation and nucleophilic attack.

The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group (EWG) and significantly influences the acidity of the N-H protons. By withdrawing electron density from the phenyl ring and, by extension, from the N-1 atom, it increases the acidity of the N-H protons, making them more susceptible to deprotonation by a base. This enhanced acidity can be advantageous in reactions where the formation of a hydrazide anion is a key step. researchgate.net

Conversely, the basicity of the nitrogen atoms is reduced. The pKa of phenylhydrazine is approximately 8.8, but the presence of the -SO₂CH₃ group would be expected to lower this value, making this compound a weaker base. chembk.comguidechem.com The introduction of additional EWGs would further decrease the basicity, while electron-donating groups (EDGs) would increase it.

The interactive table below provides a qualitative prediction of how different substituents might modulate the acidity of the N-H protons and the basicity of the terminal nitrogen (N-2) of this compound.

| Additional Substituent (Position) | Electronic Effect | Predicted N-H Acidity | Predicted N-2 Basicity |

| 4-NO₂ | Strongly Electron-Withdrawing | Increased | Decreased |

| 4-CN | Strongly Electron-Withdrawing | Increased | Decreased |

| 4-Br | Weakly Electron-Withdrawing | Slightly Increased | Slightly Decreased |

| 4-H (none) | Neutral (Reference) | - | - |

| 4-CH₃ | Weakly Electron-Donating | Slightly Decreased | Slightly Increased |

| 4-OCH₃ | Strongly Electron-Donating | Decreased | Increased |

Rational Design Principles for Targeted Chemical Transformations

The strategic design of chemical transformations utilizing this compound and its derivatives hinges on a thorough understanding of its inherent reactivity and how it can be manipulated. Chemists can leverage the properties conferred by the methanesulfonyl group and other substituents to achieve specific synthetic outcomes, particularly in the fields of medicinal chemistry and materials science. researchgate.netiscientific.orgresearchgate.net

A primary application of substituted hydrazines is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. iscientific.orgresearchgate.netmdpi.com For instance, in the synthesis of pyrazole (B372694) derivatives, this compound can be reacted with various 1,3-dicarbonyl compounds. The rational design principle here involves selecting the appropriate dicarbonyl precursor to install desired substituents on the final pyrazole ring, which can be crucial for biological activity. nih.gov

In multicomponent reactions, where three or more reactants combine in a single step, this compound can serve as a key building block. By carefully choosing the reaction partners and conditions, complex molecules can be assembled efficiently. The electron-withdrawing nature of the methanesulfonyl group can influence the chemoselectivity of these reactions, favoring certain pathways over others.

Furthermore, the hydrazine moiety itself can be a target for modification. For example, acylation of the terminal nitrogen can produce hydrazides, which are also important intermediates in organic synthesis and possess a range of biological activities. nih.gov The reactivity of the resulting hydrazide can be further tuned by the nature of the acyl group.

The design principles can be summarized as: